2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate
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Overview
Description
2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a tert-butoxy group, a methylhydrazinium moiety, and a sulfonate group attached to a benzene ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate can be achieved through a multi-step process involving the following key steps:
Formation of tert-butoxy-2-oxoethyl intermediate: This step involves the reaction of tert-butyl acetate with a suitable reagent, such as zinc chloride, to form the tert-butoxy-2-oxoethyl intermediate.
Introduction of the methylhydrazinium group: The intermediate is then reacted with methylhydrazine under controlled conditions to introduce the methylhydrazinium moiety.
Sulfonation: Finally, the compound is sulfonated using 4-methylbenzenesulfonyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxo derivatives with modified functional groups.
Reduction: Reduced hydrazinium derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the tert-butoxy group.
Scientific Research Applications
2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate involves its interaction with specific molecular targets and pathways. The compound’s reactive functional groups allow it to form covalent bonds with target molecules, leading to inhibition or modification of their activity. For example, the hydrazinium moiety can interact with enzyme active sites, resulting in enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxy-2-oxoethylzinc chloride: Shares the tert-butoxy-2-oxoethyl group but differs in the presence of a zinc chloride moiety.
2-(tert-Butoxy)-2-oxoethyl (2S)-2-[(4-methylbenzene)sulfonamido]propanoate: Contains a similar tert-butoxy-2-oxoethyl group and a sulfonamide moiety.
Uniqueness
The combination of tert-butoxy, hydrazinium, and sulfonate groups makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C14H24N2O5S |
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Molecular Weight |
332.42 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;[methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]azanium |
InChI |
InChI=1S/C7H16N2O2.C7H8O3S/c1-7(2,3)11-6(10)5-9(4)8;1-6-2-4-7(5-3-6)11(8,9)10/h5,8H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
MUBBOWIDLVRLGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)OC(=O)CN(C)[NH3+] |
Origin of Product |
United States |
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